5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride
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Overview
Description
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride is a spiro-fused heterocyclic compound that contains both furo and pyridine rings. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spiro-fused structure.
Industrial Production Methods
In an industrial setting, the production of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]: Another spiro-fused compound with similar structural features.
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]: A closely related compound with slight variations in the spiro-fused structure.
Uniqueness
5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2758001-00-0 |
---|---|
Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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